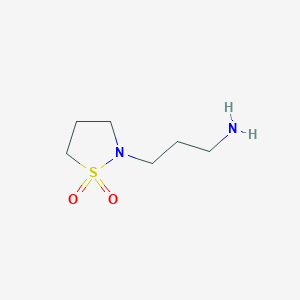

2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione

描述

属性

IUPAC Name |

3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c7-3-1-4-8-5-2-6-11(8,9)10/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMKUGXOTUQNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization Method Using Thioglycolic Acid and 3-Aminopropyl Derivatives

A common approach involves the reaction of thioglycolic acid with 3-aminopropyl-containing amines or Schiff bases under reflux conditions. This method leverages the nucleophilic thiol and carboxylic acid functionalities of thioglycolic acid to form the thiazolidine ring with subsequent oxidation to the 1,1-dione form.

- Reaction Conditions: The mixture of the amine (or Schiff base) and thioglycolic acid is refluxed in an appropriate solvent such as methanol, ethanol, or dichloromethane for 10–30 hours.

- Water Removal: Water generated during the cyclization is continuously removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion.

- Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress, typically with hexane:ethyl acetate mixtures (ratios like 6:4 or 7:3) as eluents.

- Work-up: After completion, the reaction mixture is treated with sodium bicarbonate solution to neutralize unreacted acid, followed by filtration and recrystallization from solvents like dichloromethane to purify the product.

This method is supported by research on substituted thiazolidinones, where similar cyclizations have been reported with yields ranging from 65% to 90% and melting points indicative of pure products.

Schiff Base Route Followed by Cyclization

Another approach involves first synthesizing a Schiff base by reacting an amine with an aldehyde or ketone, followed by cyclization with thioglycolic acid to form the thiazolidinone ring.

- Step 1: Formation of Schiff base by mixing equimolar amounts of amine and aldehyde in methanol or ethanol with catalytic glacial acetic acid, refluxed for 0.5 to 9 hours.

- Step 2: The Schiff base is then reacted with thioglycolic acid under reflux with azeotropic removal of water.

- Advantages: This route allows for the incorporation of various substituents on the nitrogen or carbon atoms, enabling structural diversity.

- Example Data: Yields of Schiff bases range around 79.6%, with melting points consistent with literature values. The final thiazolidinone derivatives show characteristic IR bands for the C=N and N-C=O groups and are confirmed by NMR spectroscopy.

Oxidation to 1,1-Dioxide

The thiazolidine ring can be further oxidized to the 1,1-dioxide form (thiazolidine-1,1-dione) using appropriate oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. This oxidation step is crucial for obtaining the desired 1lambda6,2-thiazolidine-1,1-dione structure.

- Typical oxidants: H2O2 in acetic acid or peracetic acid.

- Reaction conditions: Mild temperatures, often room temperature to 50°C, with monitoring by TLC.

- Outcome: The oxidation converts the sulfur atom in the thiazolidine ring to the sulfone (S=O)2 functional group, which is essential for the compound's chemical and biological properties.

Data Table Summarizing Preparation Conditions

| Preparation Step | Reagents/Conditions | Solvent(s) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Schiff base formation | Amine + aldehyde + glacial acetic acid | Methanol/Ethanol | 0.5–9 | ~80 | Reflux; TLC monitoring |

| Cyclization with thioglycolic acid | Schiff base + thioglycolic acid + Dean-Stark apparatus | Methanol/Ethanol/Dichloromethane | 10–30 | 65–90 | Azeotropic water removal; recrystallization |

| Oxidation to 1,1-dioxide | Thiazolidine derivative + H2O2 or peracetic acid | Acetic acid or suitable solvent | 1–5 | Not specified | Mild conditions; TLC monitoring |

Research Findings and Analytical Characterization

- Spectroscopic Analysis: IR spectra show characteristic absorption bands for the thiazolidinone ring: C=O stretching near 1689 cm^-1, C-N stretching around 1373 cm^-1, and S=O stretching indicative of the sulfone group.

- NMR Data: ^1H-NMR typically shows signals for methylene protons adjacent to nitrogen and sulfur atoms, with chemical shifts around δ 2.7–4.2 ppm depending on solvent and substituents.

- Purity and Yield: Recrystallization from solvents like dichloromethane affords pure compounds with yields up to 90%, confirming the efficiency of the preparation methods.

- Reaction Monitoring: TLC with hexane:ethyl acetate mixtures is effective for tracking reaction progress and purity.

化学反应分析

Types of Reactions: 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents at various positions on the thiazolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

Chemistry: In chemistry, 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its structural similarity to other biologically active compounds makes it a useful tool in drug discovery.

Medicine: In medicine, this compound has potential applications in the development of new therapeutic agents. Its ability to modulate biological pathways can be harnessed to treat various diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

作用机制

The mechanism by which 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Key Observations:

Substituent Impact on Molecular Weight: Bulky substituents (e.g., 3-acetylphenyl or methylaminoethyl groups) increase molecular weight significantly compared to simpler alkyl/aryl substitutions .

Synthetic Accessibility :

- Copper-mediated coupling (e.g., with potassium carbonate) is a common method for synthesizing thiazolidine-1,1-dione derivatives, as seen in the preparation of 2-(3-(benzyloxy)phenyl)isothiazolidine 1,1-dioxide .

- Bis-thiazolium diiodides (e.g., compound 2f) are synthesized via refluxing with α,ω-diiodides, indicating versatility in modifying the thiazolidine core .

Commercial Availability :

- American Elements supplies several analogs (e.g., chlorophenyl, acetylphenyl derivatives) in high purity (≥95%) for research use, highlighting their relevance in industrial applications .

- Enamine Ltd offers cyclopropyl-substituted variants as building blocks for drug discovery .

Biological Relevance: Chlorophenyl and acetylphenyl substitutions are linked to enhanced binding affinity in enzyme inhibition studies, likely due to hydrophobic/electronic interactions . The 3-aminopropyl group may improve solubility or target engagement compared to halogenated analogs, though empirical data is needed .

生物活性

2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer effects, as well as its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: CHNOS

- SMILES: C1CN(S(=O)(=O)C1)CCCN

- InChI Key: TUMKUGXOTUQNIU-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In comparative studies, it has shown better efficacy against various bacterial strains than commercial antibiotics such as ampicillin and streptomycin . The compound's ability to disrupt bacterial cell membranes is hypothesized to be a key mechanism behind its antimicrobial effects.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of cancer cells in vitro. Specifically, it has been shown to induce cell cycle arrest and disrupt microtubule polymerization in human gastric cancer cells . The following table summarizes its anticancer activity against different cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Gastric Cancer | 15 | Microtubule destabilization |

| Colorectal Cancer | 20 | Cell cycle arrest at G2/M phase |

| Leukemia (P388 model) | 10 | Induction of apoptosis |

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been observed to inhibit enzymes involved in metabolic pathways, including pyruvate dehydrogenase, which plays a crucial role in cellular respiration. Furthermore, the compound's ability to bind to various receptors enhances its therapeutic potential.

Case Studies and Research Findings

Recent studies have highlighted the compound's dual action as both an antimicrobial and anti-inflammatory agent. For instance:

常见问题

Basic: What are the optimal synthetic routes for 2-(3-Aminopropyl)-1lambda6,2-thiazolidine-1,1-dione, and how can reaction parameters be systematically optimized?

Answer:

The synthesis typically involves condensation of precursors (e.g., aminopropyl amines with thiazolidine derivatives) under controlled conditions. Key parameters include:

- Temperature : 60–80°C for optimal cyclization .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve yields by stabilizing intermediates .

Optimization strategy : Use Design of Experiments (DoE) to minimize trials. For example, a 2³ factorial design can evaluate temperature, solvent ratio, and catalyst concentration, with yield as the response variable .

Basic: What analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

Answer:

- LC-MS : Confirms molecular weight (C₉H₁₇N₃O₂S) and detects impurities via retention time shifts .

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aminopropyl chain resonance at δ 2.6–3.1 ppm) .

- FT-IR : Validates functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹) .

Methodological note : Cross-validate results using orthogonal techniques to eliminate false positives .

Advanced: How can contradictions in reported biological activity data be resolved methodologically?

Answer:

Contradictions often arise from assay variability or undefined molecular interactions. Steps to address this:

Standardize assays : Use isogenic cell lines and controlled incubation times to reduce variability .

Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency trends .

Target validation : Employ CRISPR/Cas9 knockouts to verify specificity for suspected biological targets .

Advanced: How can computational modeling (e.g., quantum mechanics/molecular dynamics) guide reaction design and mechanistic studies?

Answer:

- Reaction path search : Use density functional theory (DFT) to map energy landscapes for intermediates and transition states .

- AI integration : Train neural networks on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .

- MD simulations : Model ligand-protein interactions to rationalize bioactivity discrepancies .

Advanced: What statistical frameworks are recommended for analyzing multifactorial influences on synthesis yield or bioactivity?

Answer:

- Response Surface Methodology (RSM) : Models nonlinear interactions between variables (e.g., temperature × catalyst loading) .

- Principal Component Analysis (PCA) : Reduces dimensionality in high-throughput screening data to identify critical factors .

- Bayesian optimization : Iteratively refines experimental conditions using probabilistic models, reducing trial counts by 40–60% .

Basic: How should stability studies be designed to assess the compound’s degradation under storage conditions?

Answer:

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 1–3 months, monitoring degradation via HPLC .

- Light sensitivity : Use UV-Vis spectroscopy to track absorbance changes under IEC/ICH light exposure guidelines .

Key metrics : Report degradation products and half-life (t₁/₂) under each condition .

Advanced: What mechanistic insights can be gained from advanced spectroscopic techniques (e.g., EPR, XAS)?

Answer:

- EPR : Detects radical intermediates during redox reactions (e.g., sulfur-centered radicals in thiazolidine ring cleavage) .

- XAS (X-ray Absorption Spectroscopy) : Probes sulfur oxidation states in the 1,1-dione moiety to track reaction pathways .

Application : Couple with stopped-flow techniques for time-resolved mechanistic studies .

Advanced: How can novel derivatives be rationally designed to enhance target selectivity or metabolic stability?

Answer:

- Scaffold hopping : Modify the thiazolidine ring to oxazolidinone or pyrrolidine analogs while retaining the aminopropyl side chain .

- SAR studies : Systematically vary substituents (e.g., alkyl chain length, halogenation) and correlate with ADMET profiles .

- Crystallography : Solve co-crystal structures with target proteins (e.g., enzymes) to guide steric/electronic optimizations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。